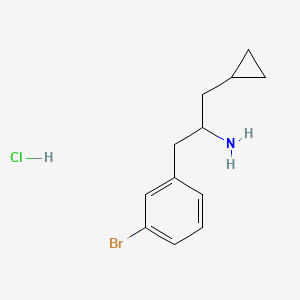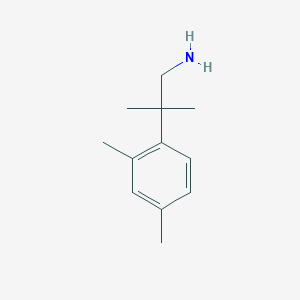
2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine
Descripción general
Descripción
2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis and Polymerization
One area of research involving aromatic amine compounds closely related to 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine focuses on their use in catalysis and polymerization processes. A study on highly active catalyst systems for polymerizing 2,6-dimethylphenol used aromatic amine ligands and copper(I) chloride, highlighting the potential of aromatic amines in polymer synthesis. The research found that certain aromatic amine ligands, when paired with copper(I) chloride, significantly enhance the efficiency of poly(2,6-dimethyl-1,4-phenylene ether) synthesis due to their high basicity and minimal steric hindrance, which facilitates faster polymerization rates (Kim et al., 2018).
Organic Synthesis and Chemical Transformations
Research into the substitution of 2,4-dimethyl-phenoxy fragment by several amines has demonstrated the ability to achieve selective transformations, particularly with primary amines. This work showcases the versatility of aromatic amines in organic synthesis, enabling the creation of compounds with specific chiral properties and potentially opening up new avenues for the synthesis of complex organic molecules (Barjau et al., 2011).
Herbicidal Activity
Another field of application for compounds structurally similar to this compound is in the development of herbicides. A study on 2-methylpropan-2-aminium methyl 1-(substituted phenoxyacetoxy) alkylphosphonates, which shares a functional group similarity, demonstrated notable herbicidal activities against certain plant species, indicating the potential agricultural applications of these compounds (Gao et al., 2013).
Medicinal Chemistry
In medicinal chemistry, the structural manipulation of aromatic amines, including those similar to this compound, has been explored for the development of novel compounds with potential therapeutic applications. Studies have synthesized and evaluated various analogues for their psychotomimetic potency, providing insights into the structure-activity relationship crucial for drug development (Jacob et al., 1977).
Mecanismo De Acción
Target of Action
The primary target of 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine is the octopamine receptor . Octopamine receptors are a type of G protein-coupled receptor that play a crucial role in neurotransmission .
Mode of Action
This compound interacts with its targets through alpha-adrenergic agonist activity . This interaction with octopamine receptors of the central nervous system leads to inhibition of monoamine oxidases and prostaglandin synthesis . The compound’s action results in overexcitation, which can lead to paralysis and death in insects .
Biochemical Pathways
The compound affects the neurotransmission pathways via its interaction with octopamine receptors . The downstream effects include overexcitation and potential paralysis .
Pharmacokinetics
It is known that the compound is volatile and almost insoluble in water . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include overexcitation, potentially leading to paralysis and death in insects . This makes it effective as an insecticide and acaricide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility and water insolubility may affect its distribution in the environment .
Propiedades
IUPAC Name |
2-(2,4-dimethylphenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9-5-6-11(10(2)7-9)12(3,4)8-13/h5-7H,8,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRAOFJWUTWUCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



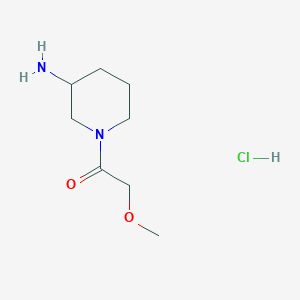



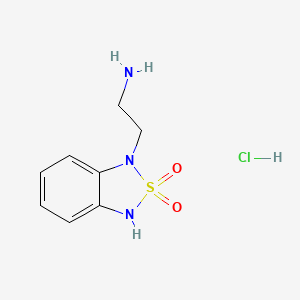
![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1380094.png)
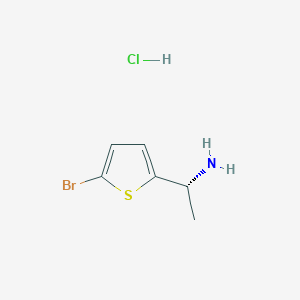
![3-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1380097.png)
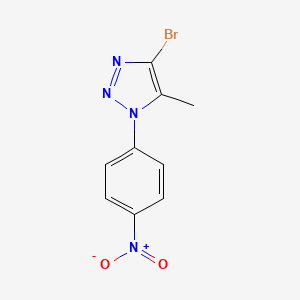
![2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1380099.png)

![Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate](/img/structure/B1380101.png)
